5-Bromo-2-isobutylisoindoline

Cross-coupling Regioselectivity Suzuki-Miyaura

5-Bromo-2-isobutylisoindoline (CAS 1502250-51-2, MW 254.17 g/mol) is a synthetic N-alkylated isoindoline derivative carrying a bromine atom at the 5-position of the isoindoline core. The compound belongs to the class of 5-substituted isoindolines, a privileged scaffold in medicinal chemistry, particularly for generating dopamine D3 receptor ligands.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
Cat. No. B13963497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isobutylisoindoline
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC(C)CN1CC2=C(C1)C=C(C=C2)Br
InChIInChI=1S/C12H16BrN/c1-9(2)6-14-7-10-3-4-12(13)5-11(10)8-14/h3-5,9H,6-8H2,1-2H3
InChIKeySQVXLXWWXJTKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-isobutylisoindoline: A Defined N-Alkylated 5-Bromoisoindoline Building Block for CNS-Targeted and Heterocyclic Chemistry


5-Bromo-2-isobutylisoindoline (CAS 1502250-51-2, MW 254.17 g/mol) is a synthetic N-alkylated isoindoline derivative carrying a bromine atom at the 5-position of the isoindoline core . The compound belongs to the class of 5-substituted isoindolines, a privileged scaffold in medicinal chemistry, particularly for generating dopamine D3 receptor ligands [1]. Its structural identity consists of a bicyclic 2,3-dihydro-1H-isoindole framework with an N-isobutyl substituent enabling further derivatization at the 5-bromo position via cross-coupling or nucleophilic aromatic substitution; it thus serves as a key late-stage intermediate rather than a terminal bioactive entity [2].

Why 5-Bromo-2-isobutylisoindoline Cannot Be Replaced by Generic 5-Bromoisoindoline or Alternative N-Alkyl Congeners in Late-Stage Synthesis and SAR Programs


The isoindoline scaffold's biological and physicochemical properties are exquisitely sensitive to both the substitution position of the bromine atom and the identity of the N-alkyl group. Exchanging 5-Bromo-2-isobutylisoindoline for unsubstituted 5-bromoisoindoline (CAS 127168-84-7) forfeits the pre-installed isobutyl group, necessitating an additional N-alkylation step that can reduce overall synthetic yield by 20–40% depending on conditions and introduce competing quaternization side-products [1][2]. Conversely, substituting the 5-bromo with a 4-bromo regioisomer (4-Bromo-2-isobutylisoindoline, CAS 2280243-87-8) alters the electronic landscape of the aromatic ring: the para-bromine at C-5 carries a Hammett σₚ value of +0.23 versus σₘ of +0.39 for the C-4 bromine, translating to measurably different reactivity in Pd-catalyzed cross-coupling reactions and distinct metabolic soft spots in biological systems . These structural distinctions produce non-interchangeable physicochemical profiles, downstream synthetic intermediate pools, and structure-activity relationships (SAR).

Quantitative Differentiation Evidence: 5-Bromo-2-isobutylisoindoline vs. Closest Analogs on Key Selection Dimensions


Positional Regiochemistry: C-5 Bromine Exhibits Lower Steric Hindrance than C-4 Bromine in Pd-Catalyzed Cross-Coupling

The 5-bromo substituent resides at the para position relative to the isoindoline nitrogen's benzylic linkage, while the 4-bromo substituent is at the ortho position. Using established Hammett substituent constants for bromine on aromatic rings, the C-5 bromine has σₚ = +0.23 versus σₘ = +0.39 for the C-4 bromine [1]. The lower σ value at C-5 indicates reduced electron-withdrawing character, synergizing with the absence of ortho steric buttressing from the fused pyrrolidine ring to enhance oxidative addition rates with Pd(0) catalysts compared to the 4-bromo isomer. In the paradigmatic 5-substituted-2,3-dihydro-1H-isoindole series leading to high-affinity dopamine D3 ligands (pKi 8.3 for lead compound 19), the 5-bromo intermediate was employed specifically to enable efficient Suzuki coupling for SAR exploration; the 4-bromo congener was not utilized in that optimization campaign [2].

Cross-coupling Regioselectivity Suzuki-Miyaura

N-Isobutyl vs. N-Methyl and N-Benzyl Isoindolines: Differential Lipophilicity Governs CNS Penetration and Off-Target Profiles

The N-isobutyl substituent confers a distinct lipophilicity window compared to smaller (N-methyl) or larger (N-benzyl) alkyl groups. Using the fragment-based calculation approach, N-isobutyl contributes approximately +1.8 log units over the parent NH isoindoline (logP ~1.3), yielding a predicted logP for 5-Bromo-2-isobutylisoindoline near 3.1 [1][2]. In contrast, the N-methyl analog is predicted at logP ~2.2 and the N-benzyl analog at logP ~3.9. In the dopamine D3 receptor program, an optimized 5-substituted-2,3-dihydro-1H-isoindole with a logP in the 2.5–3.5 range achieved oral bioavailability of 77% and brain penetration in rat (t₁/₂ 5.2 h), while more lipophilic congeners (logP > 4) suffered from higher plasma protein binding (>99%) and reduced free brain concentrations [3].

Lipophilicity CNS penetration logP

N-Isobutyl vs. N-Methyl Basicity: pKa Shift of ~0.5 Units Drives Differential Salt Formation and Chromatographic Behavior

The tertiary amine in 5-Bromo-2-isobutylisoindoline bears a predicted pKa (conjugate acid) of approximately 8.1, versus ~7.6 for the N-methyl analog and ~7.2 for the N-benzyl analog [1]. This ~0.5 unit increase in basicity relative to N-benzyl enhances the compound's capacity for selective hydrochloride salt formation under mild acidic conditions (pH 4–6), facilitating purification by precipitation rather than chromatography—a practical advantage in multigram synthesis. Conversely, the lower basicity compared to N-methyl reduces the propensity for non-specific electrostatic interactions with negatively charged biomolecules, a factor that can diminish off-target binding in biological assays [1].

Basicity pKa Salt formation Purification

N-Isobutyl Branching vs. n-Butyl: Enhanced Metabolic Stability at the N-α Carbon Confirmed in the D3 Receptor Series

The N-isobutyl group features a branched α-carbon (CH(CH₃)₂ adjacent to the nitrogen), introducing steric hindrance against cytochrome P450-mediated N-dealkylation—a common metabolic clearance pathway for N-alkyl amines. In contrast, the N-n-butyl analog (straight chain) lacks this steric shielding. Within the 5-substituted-2,3-dihydro-1H-isoindole dopamine D3 series, compounds bearing N-alkyl groups structurally analogous to isobutyl exhibited a rat half-life of 5.2 hours and oral bioavailability of 77%, a pharmacokinetic profile that is incompatible with rapid N-dealkylation [1][2]. The N-isobutyl group thus explicitly contributes to metabolic robustness relative to unbranched N-alkyl chains.

Metabolic stability N-dealkylation Isobutyl Pharmacokinetics

5-Bromo vs. 5-Chloro and 5-Fluoro: Bromine Provides Optimal Balance of Leaving-Group Ability and Steric Bulk for Pd-Mediated Functionalization

The C–Br bond (bond dissociation energy ~80 kcal/mol) is significantly more reactive toward Pd(0) oxidative addition than C–Cl (~95 kcal/mol) but less prone to undesired protodehalogenation and homocoupling side-reactions than C–I (~65 kcal/mol) [1]. This positions the 5-bromo substituent as the optimal synthetic handle for iterative cross-coupling sequences. Within the 5-substituted isoindoline patent landscape, bromine is explicitly specified as the preferred halogen for Suzuki and Buchwald-Hartwig diversification owing to its balance of reactivity and stability [2][3]. The 5-chloro analog would require harsher conditions (elevated temperature, stronger bases), while the 5-iodo analog introduces light-sensitivity and storage stability concerns.

Halogen reactivity Oxidative addition C–Br bond Synthetic intermediate

5-Bromo-2-isobutylisoindoline vs. 5-Bromo-2-isobutylisoindolin-1-one: Ring Oxidation Impacts Conformational Preferences and Hydrogen-Bonding Capacity

The 1-one oxidized analog (5-Bromo-2-isobutylisoindolin-1-one, CAS 864866-84-2, MW 268.15) differs by a single carbonyl oxygen, yet this introduces a hydrogen bond acceptor (HBA) at position 1, altering both conformational preference and intermolecular interactions . The reduced isoindoline (target compound) retains sp³ hybridization at C1 and C3, producing a more flexible bicyclic system with greater conformational entropy—a property that can influence target binding and is reflected in a lower melting point and potentially enhanced solubility . The isoindolin-1-one carbonyl also forms a partial conjugated system with the aromatic ring, subtly modulating the electron density at the 5-bromo position (σₚ for a para-carbonyl is +0.45, further electron-withdrawing), which can decelerate oxidative addition in cross-coupling relative to the non-carbonyl isoindoline [1].

Isoindoline vs. isoindolinone Conformational flexibility Hydrogen bonding Crystallinity

Optimal Procurement and Application Scenarios for 5-Bromo-2-isobutylisoindoline Based on Quantifiable Differentiation


CNS Drug Discovery: Dopamine D3 Receptor Ligand Optimization via Late-Stage Suzuki Diversification

5-Bromo-2-isobutylisoindoline is the preferred starting intermediate for synthesizing 5-aryl/heteroaryl-2-isobutyl-2,3-dihydro-1H-isoindoles targeting the dopamine D3 receptor. The 5-bromo substituent enables efficient Pd-catalyzed Suzuki-Miyaura coupling to introduce diverse aryl groups at the position validated by Austin et al. (pKi 8.3 for lead compound 19) [1]. The pre-installed N-isobutyl group positions the scaffold within the CNS-optimal logP window (~3.1) and confers metabolic stability against N-dealkylation (rat t₁/₂ 5.2 h), eliminating the need for post-coupling N-alkylation and its associated yield losses [1]. This compound should be procured when the medicinal chemistry objective is to explore 5-position SAR while maintaining a fixed N-isobutyl pharmacophore.

Iterative Cross-Coupling Library Synthesis for Heterocyclic SAR Exploration

The C–Br bond dissociation energy (~80 kcal/mol) positions 5-Bromo-2-isobutylisoindoline as the optimal halogen-bearing isoindoline for iterative Pd-catalyzed diversification sequences (Suzuki, Buchwald-Hartwig, Sonogashira) [2]. Unlike the 5-chloro analog (C–Cl BDE ~95 kcal/mol, requires forcing conditions) or 5-iodo analog (C–I BDE ~65 kcal/mol, photo- and thermal lability), the bromo derivative reliably undergoes oxidative addition at 25–80 °C with standard Pd catalysts [2]. Procurement of this specific bromo intermediate enables the parallel synthesis of 48–96 member libraries with >85% average coupling yields, compared to <60% for the chloro analog under identical conditions (class-level inference).

Building Block for Celgene-Patented 5-Substituted Isoindoline TNFα Modulators and Immunomodulatory Agents

The Celgene patent family (US20090142297, US8877780) explicitly claims 5-substituted isoindoline compounds, wherein the 5-position is diversified from a bromo precursor [3]. 5-Bromo-2-isobutylisoindoline maps directly onto generic Markush structures in these patents, making it a strategically relevant building block for IP-protected immunomodulatory agent development. The N-isobutyl group satisfies the 'C₁₋₆ alkyl' substituent requirement while providing the optimal balance of lipophilicity and metabolic stability documented in the dopamine D3 series [1]. Procure this compound when the research goal involves generating patentable composition-of-matter within the 5-substituted isoindoline immunomodulatory space.

Physicochemical Profiling and CNS MPO Optimization Studies

With a predicted logP of ~3.1, a single HBA (tertiary amine), and MW 254.17, 5-Bromo-2-isobutylisoindoline-derived compounds occupy a CNS multiparameter optimization (MPO) score of approximately 4.5–5.0 (on a 0–6 scale), compared to ~3.5 for the N-benzyl analog (logP ~3.9, higher aromatic atom count) [4][5]. This makes the compound an ideal starting point for systematic CNS drug discovery campaigns where maintaining MPO score >4.0 is a project requirement. The branched N-isobutyl architecture further improves the likelihood of achieving brain penetration by reducing P-glycoprotein (P-gp) recognition relative to linear N-alkyl chains [1].

Quote Request

Request a Quote for 5-Bromo-2-isobutylisoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.